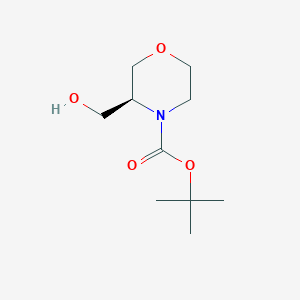

tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-4-5-14-7-8(11)6-12/h8,12H,4-7H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQSXVGBMCJQAG-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCOC[C@@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363822 | |

| Record name | tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

714971-28-5 | |

| Record name | tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-TERT-BUTYL 3-(HYDROXYMETHYL)MORPHOLINE-4-CARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. The morpholine scaffold is a privileged structure in drug discovery, often incorporated to enhance the pharmacokinetic properties of a molecule, such as solubility, metabolic stability, and oral bioavailability. The specific stereochemistry at the C3 position and the presence of a reactive hydroxymethyl group make this compound a versatile intermediate for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications.

Chemical Structure and Properties

The structure of this compound features a morpholine ring with a hydroxymethyl substituent at the chiral center (3S position) and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.

Molecular Structure:

(S)-N-Boc-3-hydroxymethylmorpholine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-N-Boc-3-hydroxymethylmorpholine , a chiral morpholine derivative, serves as a valuable building block in the synthesis of complex molecules, particularly in the realm of drug discovery. Its rigid heterocyclic scaffold, coupled with the presence of a protected amine and a primary alcohol, offers synthetic handles for the construction of diverse and stereochemically defined structures. This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of this important synthetic intermediate.

Core Chemical Properties

(S)-N-Boc-3-hydroxymethylmorpholine, systematically named (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate, is a white to pale yellow solid at room temperature. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate | |

| CAS Number | 714971-28-5 | [1] |

| Molecular Formula | C₁₀H₁₉NO₄ | [2] |

| Molecular Weight | 217.26 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Melting Point | 80 °C | [1] |

| Boiling Point | 320.7 °C at 760 mmHg | [3] |

| Density | 1.118 g/cm³ | [3] |

| Solubility | Soluble in organic solvents such as dichloromethane and methanol; limited solubility in water. | [2] |

Spectroscopic Data

The structural integrity of (S)-N-Boc-3-hydroxymethylmorpholine is confirmed through various spectroscopic techniques. Below is a summary of the expected spectral characteristics based on data from closely related compounds and general principles of spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum of (S)-N-Boc-3-hydroxymethylmorpholine is expected to exhibit distinct signals corresponding to the morpholine ring protons, the hydroxymethyl group, and the tert-butoxycarbonyl (Boc) protecting group. Due to the chiral center at the C3 position, the protons on the morpholine ring are diastereotopic and may show complex splitting patterns. The presence of rotamers due to the amide bond of the Boc group can also lead to broadening or duplication of signals.

Reference Data for a related compound (tert-butyl morpholine-4-carboxylate):

-

¹H NMR (400 MHz, CDCl₃): δ 3.64 (t, J = 4 Hz, 4H), 3.42 (t, J = 4 Hz, 4H), 1.47 (s, 9H).[4]

For (S)-N-Boc-3-hydroxymethylmorpholine, additional signals for the C3-H proton, the two diastereotopic C2-H protons, and the two diastereotopic hydroxymethyl protons would be expected, along with a signal for the hydroxyl proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show characteristic peaks for the ten carbon atoms in the molecule.

Reference Data for a related compound (tert-butyl morpholine-4-carboxylate):

-

¹³C NMR (100 MHz, CDCl₃): δ 154.77, 79.92, 66.67, 43.48, 28.37.[4]

For the target molecule, additional signals corresponding to the C3 and the hydroxymethyl carbon would be present. The chemical shifts will be influenced by the neighboring heteroatoms and the stereochemistry of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of (S)-N-Boc-3-hydroxymethylmorpholine will display characteristic absorption bands for its functional groups.

-

O-H stretch: A broad band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

C-H stretch: Aliphatic C-H stretching vibrations will appear in the 2850-3000 cm⁻¹ region.

-

C=O stretch: A strong absorption band for the carbonyl group of the Boc protecting group is expected around 1680-1700 cm⁻¹.

-

C-O stretch: Bands corresponding to the C-O-C ether linkage of the morpholine ring and the C-OH of the hydroxymethyl group will be observed in the fingerprint region (1000-1300 cm⁻¹).

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of (S)-N-Boc-3-hydroxymethylmorpholine is expected to show a molecular ion peak (M⁺) at m/z 217. The fragmentation pattern will likely involve the loss of the tert-butyl group ([M-57]⁺), isobutylene ([M-56]⁺), and subsequent fragmentations of the morpholine ring. Alpha-cleavage adjacent to the nitrogen and oxygen atoms is a common fragmentation pathway for amines and ethers.[5]

Experimental Protocols

Synthesis of (S)-N-Boc-3-hydroxymethylmorpholine

A common and efficient method for the synthesis of (S)-N-Boc-3-hydroxymethylmorpholine starts from the readily available and chiral starting material, L-serine. The following is a representative experimental protocol adapted from the synthesis of the related (S)-3-morpholinyl carboxylic acid.[6]

Step 1: Protection of L-serine and esterification L-serine is first protected with a Boc group on the amine functionality and the carboxylic acid is esterified, typically to the methyl or ethyl ester.

Step 2: Reduction of the ester The ester is then selectively reduced to the corresponding primary alcohol using a suitable reducing agent like lithium borohydride (LiBH₄) or sodium borohydride (NaBH₄) in the presence of a Lewis acid.

Step 3: Cyclization to form the morpholine ring The resulting N-Boc protected amino diol is then cyclized to form the morpholine ring. This can be achieved through various methods, including intramolecular Williamson ether synthesis or Mitsunobu reaction.

Step 4: Deprotection and reprotection (if necessary) Depending on the synthetic route, deprotection of a temporary protecting group and subsequent introduction of the Boc group might be necessary.

Detailed Synthetic Workflow:

Applications in Drug Discovery

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[7][8][9] Its presence can enhance physicochemical properties such as aqueous solubility and metabolic stability, and it can also serve as a key pharmacophoric element interacting with biological targets.

(S)-N-Boc-3-hydroxymethylmorpholine is a valuable chiral building block for the synthesis of more complex morpholine-containing molecules.[3][10] The stereocenter at the C3 position is often crucial for biological activity, and the hydroxymethyl group provides a convenient point for further chemical elaboration. This allows for the introduction of various substituents to explore structure-activity relationships (SAR) and optimize the pharmacological profile of lead compounds.

Logical Relationship in Drug Discovery:

References

- 1. PubChemLite - (s)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (C10H19NO4) [pubchemlite.lcsb.uni.lu]

- 2. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

- 3. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 9. researchgate.net [researchgate.net]

- 10. lifechemicals.com [lifechemicals.com]

Technical Whitepaper: Physicochemical Properties of (S)-tert-Butyl 3-(Hydroxymethyl)morpholine-4-carboxylate (CAS 714971-28-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate, identified by CAS number 714971-28-5, is a chiral morpholine derivative.[1] This compound serves as a valuable building block in organic synthesis, particularly in the development of biologically active molecules for the pharmaceutical industry.[2][3] Its structural features, including the morpholine ring and the Boc-protecting group, allow for selective chemical modifications, making it a key intermediate in the synthesis of complex molecular architectures.[3] Notably, it is recognized as an intermediate in the synthesis of BMS-599626, a selective and orally efficacious inhibitor of human epidermal growth factor receptor 1 and 2 kinases.[4] This whitepaper provides a comprehensive overview of the known physical and chemical properties of this compound, supported by generalized experimental protocols for their determination.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₉NO₄ | [2][5][6] |

| Molecular Weight | 217.26 g/mol | [2][5][6][7] |

| Physical Form | Solid | [1] |

| Melting Point | 80.00°C | [7] |

| Boiling Point | 320.7°C at 760 mmHg | [6] |

| Solubility | Slightly soluble in water | [4] |

| Storage Temperature | Sealed in dry, store in freezer, under -20°C |

Computationally Predicted Properties

A variety of physicochemical properties have been predicted through computational models, offering further insight into the compound's behavior in different chemical environments.

| Property | Value | Reference |

| Topological Polar Surface Area (TPSA) | 59.0 Ų | [8] |

| Consensus Log Po/w | 0.64 | [8] |

| Number of Hydrogen Bond Acceptors | 4 | [8] |

| Number of Hydrogen Bond Donors | 1 | [8] |

| Number of Rotatable Bonds | 4 | [8] |

| Molar Refractivity | 58.84 | [8] |

Experimental Protocols

While specific experimental documentation for CAS 714971-28-5 is not publicly available, the following sections describe standard methodologies for determining the key physical properties listed above.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, which is sealed at one end.[9]

-

Apparatus Setup: The capillary tube is attached to a thermometer. This assembly is then placed in a heating bath (such as a Thiele tube with mineral oil or an aluminum block).[9]

-

Heating and Observation: The heating bath is heated slowly and uniformly.[5] The temperatures at which the substance begins to melt (the first appearance of liquid) and when it has completely melted are recorded. This range represents the melting point of the substance. For an accurate determination, the heating rate should be slow, around 2°C per minute, especially near the expected melting point.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5]

Methodology: Small-Scale Capillary Method

-

Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.[5]

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block.[5]

-

Heating and Observation: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out. The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted as the boiling point.[5]

Water Solubility Determination

Water solubility is a critical parameter, especially in the context of drug development.

Methodology: Shake-Flask Method

This method is suitable for compounds with a solubility of 0.01 g/L or higher.[8]

-

Equilibration: An excess amount of the solid compound is added to a known volume of purified water in a flask.[8]

-

Agitation: The flask is sealed and agitated at a constant temperature until equilibrium is reached. This process can take 24 to 48 hours.[10]

-

Phase Separation: The undissolved solid is separated from the aqueous solution by filtration or centrifugation.[8][10]

-

Analysis: The concentration of the compound in the clear aqueous phase is determined using a suitable analytical technique, such as UV/Vis spectroscopy, HPLC, or LC/MS/MS.[10]

Synthetic Workflow

Caption: Generalized synthetic pathway for chiral morpholines.

Conclusion

(S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (CAS 714971-28-5) is a key chiral intermediate with well-defined physical properties that are essential for its use in synthetic organic chemistry. The data and standardized methodologies presented in this whitepaper provide a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the effective utilization of this compound in the synthesis of novel therapeutic agents.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. byjus.com [byjus.com]

- 3. chemimpex.com [chemimpex.com]

- 4. athabascau.ca [athabascau.ca]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. scribd.com [scribd.com]

- 7. vernier.com [vernier.com]

- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 9. byjus.com [byjus.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

In-Depth Technical Guide: Tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical methodologies for tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate. This chiral building block is of significant interest in medicinal chemistry and drug development due to its utility in the synthesis of complex biologically active molecules.

Core Molecular Data

This compound is a key intermediate in organic synthesis, particularly valued for its stereospecificity which is crucial in the development of targeted therapeutics.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative snapshot for laboratory use.

| Property | Value | Reference |

| Molecular Weight | 217.26 g/mol | [1][2] |

| Molecular Formula | C₁₀H₁₉NO₄ | [2] |

| CAS Number | 714971-28-5 | [1][2] |

| Purity | Typically ≥97% | [2] |

| Appearance | White solid | |

| Melting Point | 80 °C | [1] |

| Boiling Point | 320.7±27.0 °C (Predicted) | [1] |

| Density | 1.118 g/cm³ | [1] |

| Water Solubility | Slightly soluble | [1] |

Spectroscopic and Chromatographic Data

Analytical data is critical for the verification of the compound's identity and purity. Below is a summary of expected analytical outcomes.

| Analysis Type | Expected Data |

| ¹H NMR | Consistent with the structure, showing characteristic peaks for the tert-butyl group, morpholine ring protons, and the hydroxymethyl group. |

| ¹³C NMR | Peaks corresponding to the ten carbon atoms in the molecule, including the carbonyl of the Boc group, the carbons of the morpholine ring, and the tert-butyl group. |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 218.2 |

| HPLC | A single major peak indicating high purity, with retention time dependent on the specific column and mobile phase used. |

Synthesis and Purification Workflow

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to maintain the desired stereochemistry. The following diagram illustrates a typical workflow from starting materials to the purified product.

Caption: A logical workflow for the synthesis and analysis of this compound.

Experimental Protocols

The following protocols provide a general methodology for the synthesis, purification, and analysis of this compound. These should be adapted and optimized based on specific laboratory conditions and available equipment.

Synthesis: Boc Protection of (S)-3-Morpholinemethanol

Objective: To introduce the tert-butyloxycarbonyl (Boc) protecting group onto the nitrogen atom of (S)-3-morpholinemethanol.

Materials:

-

(S)-3-Morpholinemethanol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Ice bath

-

Separatory funnel

Procedure:

-

Dissolve (S)-3-morpholinemethanol (1 equivalent) in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine or DIPEA (1.2 equivalents) to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: Flash Column Chromatography

Objective: To purify the crude product from the synthesis step.

Materials:

-

Crude this compound

-

Silica gel (for flash chromatography)

-

Hexanes and Ethyl Acetate (or other suitable solvent system)

-

Glass column for chromatography

-

Compressed air or pump for flash chromatography

-

Test tubes or vials for fraction collection

Procedure:

-

Prepare a slurry of silica gel in hexanes and pack the column.

-

Dissolve the crude product in a minimal amount of the eluent or DCM.

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product as a white solid.

Analysis and Characterization

Objective: To confirm the identity and purity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra.

-

Analyze the spectra to confirm the presence of all expected peaks and their integrations, corresponding to the structure of the molecule.

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

-

Acquire the mass spectrum in positive ion mode and look for the [M+H]⁺ ion.

High-Performance Liquid Chromatography (HPLC):

-

Prepare a standard solution of the compound at a known concentration.

-

Inject the sample onto a suitable HPLC column (e.g., C18).

-

Run a gradient or isocratic method with an appropriate mobile phase (e.g., water/acetonitrile with 0.1% formic acid).

-

Determine the purity of the sample by integrating the peak area of the product and any impurities.

Applications in Drug Discovery

This compound serves as a valuable chiral building block in the synthesis of more complex pharmaceutical agents. The morpholine scaffold is a common feature in many approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The presence of the Boc protecting group allows for selective reactions at the hydroxymethyl group, while the chiral center is preserved for stereospecific drug-target interactions.

A notable application of this intermediate is in the synthesis of kinase inhibitors, such as Bruton's tyrosine kinase (BTK) inhibitors like Ibrutinib, and cyclin-dependent kinase 9 (CDK9) inhibitors, which are being investigated for the treatment of various cancers and inflammatory diseases. The tert-butyl group, while often used for protection, can also influence the pharmacokinetic properties of the final drug molecule.

References

The Biological Versatility of Chiral Morpholine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold, a six-membered heterocycle containing both an amine and an ether functional group, is a privileged structure in medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, have made it a cornerstone in the design of numerous therapeutic agents. The introduction of chirality to the morpholine ring further expands its chemical space, allowing for stereospecific interactions with biological targets and enhancing potency and selectivity. This technical guide provides a comprehensive overview of the diverse biological activities of chiral morpholine derivatives, with a focus on their applications in oncology, infectious diseases, and neurodegenerative disorders. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to facilitate further research and drug development in this promising area.

Anticancer Activity

Chiral morpholine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in cell growth, proliferation, and survival. A prominent target for these compounds is the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which is frequently dysregulated in various cancers.

Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

Chiral morpholine derivatives can act as potent and selective inhibitors of PI3K and/or mTOR kinases. By binding to the ATP-binding pocket of these enzymes, they block the downstream signaling cascade, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The chirality of the morpholine moiety often plays a crucial role in achieving high affinity and selectivity for these kinase targets.[1][2]

Quantitative Data on Anticancer Activity

The anticancer efficacy of chiral morpholine derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for representative chiral morpholine-containing compounds.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| AK-3 | A549 (Lung Carcinoma) | 10.38 ± 0.27 | [3] |

| AK-3 | MCF-7 (Breast Cancer) | 6.44 ± 0.29 | [3] |

| AK-3 | SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [3] |

| AK-10 | A549 (Lung Carcinoma) | 8.55 ± 0.67 | [3] |

| AK-10 | MCF-7 (Breast Cancer) | 3.15 ± 0.23 | [3] |

| AK-10 | SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [3] |

| Compound 8 | A-549 (Lung Carcinoma) | 2.78 ± 0.86 | [4] |

| Compound 4e | A-549 (Lung Carcinoma) | 5.37 ± 0.95 | [4] |

| Compound 7b | A-549 (Lung Carcinoma) | 5.70 ± 0.91 | [4] |

| Compound 7b | HepG-2 (Hepatocellular Carcinoma) | 3.54 ± 1.11 | [4] |

| Compound 10d | HepG-2 (Hepatocellular Carcinoma) | 8.72 ± 0.89 | [4] |

| Compound 4f | HepG-2 (Hepatocellular Carcinoma) | 9.78 ± 0.78 | [4] |

| M5 | MDA-MB-231 (Breast Cancer) | 81.92 µg/mL | [5] |

| M2 | MDA-MB-231 (Breast Cancer) | 88.27 µg/mL | [5] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[6][7][8]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Chiral morpholine derivative (test compound)

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

-

96-well flat-bottom sterile culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the chiral morpholine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only). Incubate for the desired treatment period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition

References

- 1. scite.ai [scite.ai]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Antitumor Evaluation and Molecular Docking of New Morpholine Based Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]

- 6. researchhub.com [researchhub.com]

- 7. benchchem.com [benchchem.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

The Strategic Role of Boc-Protected Morpholines in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a privileged heterocyclic scaffold, is a cornerstone in contemporary drug design, lending favorable physicochemical and pharmacokinetic properties to a multitude of therapeutic agents. The strategic incorporation of a tert-butoxycarbonyl (Boc) protecting group on the morpholine nitrogen provides a versatile and indispensable tool for medicinal chemists, enabling precise molecular construction and optimization of drug candidates. This technical guide delves into the core principles of utilizing Boc-protected morpholines in medicinal chemistry, offering a comprehensive overview of their synthesis, application, and impact on drug efficacy, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

The Physicochemical and Pharmacokinetic Advantages of the Morpholine Moiety

The morpholine scaffold is frequently employed to enhance the drug-like properties of a molecule. Its inherent polarity, due to the ether oxygen, can improve aqueous solubility, a critical factor for oral bioavailability.[1][2] Concurrently, the saturated heterocyclic structure maintains a degree of lipophilicity, contributing to a balanced profile that facilitates membrane permeability.[1][3] The nitrogen atom's pKa is lower than that of piperidine, which can be advantageous in modulating interactions with biological targets and reducing off-target effects.[4] The morpholine ring is also associated with improved metabolic stability compared to other nitrogen-containing heterocycles like piperidine, as the ether oxygen can shield adjacent carbons from oxidative metabolism by cytochrome P450 enzymes.[4]

The Boc Protecting Group: Enabling Complex Syntheses

The tert-butoxycarbonyl (Boc) group is a widely used nitrogen protecting group in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[5] In the context of morpholine-containing drug candidates, the Boc group serves several critical functions:

-

Masking Reactivity: It deactivates the nucleophilicity of the morpholine nitrogen, preventing unwanted side reactions during the construction of the core scaffold or the addition of other functional groups.[5]

-

Directing Synthesis: It allows for the selective functionalization of other parts of the molecule.

-

Improving Solubility: The lipophilic nature of the tert-butyl group can enhance the solubility of synthetic intermediates in organic solvents, simplifying purification processes.[6]

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O and is readily cleaved with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.[7]

Quantitative Impact of Morpholine Incorporation on Biological Activity

The introduction of a morpholine moiety can significantly impact the potency and selectivity of a drug candidate. The following tables summarize quantitative data from structure-activity relationship (SAR) studies on various drug classes, illustrating the effect of the morpholine ring.

Table 1: Structure-Activity Relationship of Morpholine-Containing PI3K Inhibitors

| Compound | Core Scaffold | R Group (at C4 of pyrimidine) | PI3Kα IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | Reference |

| BKM-120 | Pyrimidine-5-carbonitrile | Morpholine | 44.6 ± 3.6 | 79.3 ± 11.0 | [2] |

| 17p | Pyrimidine-5-carbonitrile | 4-(trifluoromethyl)phenyl | 31.8 ± 4.1 | 15.4 ± 1.9 | [2] |

| ZSTK474 | 1,3,5-Triazine | Morpholine | 5.0 | 3.9 | [4] |

| 6a | 1,3,5-Triazine | Ethanolamine | 9.9 | 9.8 | [4] |

| 6b | 1,3,5-Triazine | Diethanolamine | 3.7 | 9.8 | [4] |

This table demonstrates the potent inhibitory activity of morpholine-containing PI3K inhibitors and compares them to analogs with different substituents, highlighting the morpholine's contribution to potency.

Table 2: Comparative Metabolic Stability of Morpholine vs. Piperidine Analogs

| Compound Type | Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Reference |

| Hypothetical Morpholine Analog | Human Liver Microsomes | 45 | 15.4 | [4] |

| Hypothetical Piperidine Analog | Human Liver Microsomes | 20 | 34.7 | [4] |

This illustrative data highlights the generally observed trend of higher metabolic stability for morpholine-containing compounds compared to their piperidine counterparts.[4][8][9]

Signaling Pathways and Experimental Workflows

The strategic use of Boc-protected morpholines is often central to the development of inhibitors targeting key cellular signaling pathways implicated in diseases like cancer.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for drug discovery.[3][7] Morpholine-containing molecules have emerged as potent inhibitors of this pathway.[10]

General Workflow for Synthesis and Screening of Morpholine-Containing Kinase Inhibitors

The development of novel kinase inhibitors often follows a structured workflow, from initial synthesis to biological evaluation. The use of a Boc-protected morpholine building block is integral to this process.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of Boc-protected morpholines in drug discovery.

Protocol 1: General Procedure for N-Boc Protection of Morpholine

Materials:

-

Morpholine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve morpholine (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected morpholine.[11]

Protocol 2: Synthesis of a 2,4-Dimorpholinopyrimidine-5-carbonitrile Derivative (Analogous to compound 17p)

Materials:

-

2,4-dichloro-5-cyanopyrimidine

-

Morpholine

-

Substituted amine (e.g., 4-(trifluoromethyl)aniline)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of 2,4-dichloro-5-cyanopyrimidine (1.0 equivalent) in DMF, add morpholine (1.1 equivalents) and DIPEA (1.2 equivalents).

-

Stir the mixture at room temperature for 12 hours.

-

Add the substituted amine (1.1 equivalents) and additional DIPEA (1.2 equivalents) to the reaction mixture.

-

Heat the reaction to 80 °C and stir for 24 hours.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2,4-disubstituted pyrimidine-5-carbonitrile.[2]

Protocol 3: General Procedure for N-Boc Deprotection

Materials:

-

N-Boc protected morpholine-containing compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the N-Boc protected compound (1.0 equivalent) in DCM.

-

Add trifluoroacetic acid (TFA) (10-20 equivalents) dropwise to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Co-evaporate the residue with a suitable solvent (e.g., toluene) to remove excess TFA.

-

The resulting amine salt can be used directly or neutralized with a base for further reactions.[12][13]

Protocol 4: In Vitro Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of a morpholine-containing compound.

Procedure:

-

Seed Caco-2 cells on permeable filter supports in a multi-well plate and culture for 21 days to form a confluent monolayer.

-

Prepare dosing solutions of the test compound in a transport buffer.

-

For the apical to basolateral (A-B) permeability, add the dosing solution to the apical side and fresh transport buffer to the basolateral side.

-

For the basolateral to apical (B-A) permeability, add the dosing solution to the basolateral side and fresh transport buffer to the apical side.

-

Incubate the plates at 37 °C with gentle shaking.

-

At specified time points, collect samples from the receiver compartment.

-

Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined. An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.[14][15]

Conclusion

Boc-protected morpholines are invaluable building blocks in medicinal chemistry, providing a strategic advantage in the synthesis of complex drug molecules. The morpholine moiety itself often imparts favorable ADME properties, while the Boc protecting group allows for precise and controlled chemical manipulations. The quantitative data and experimental protocols presented herein underscore the critical role of this synthetic strategy in the development of novel therapeutics, particularly in the realm of kinase inhibitors. A thorough understanding of the principles and methodologies outlined in this guide will empower researchers to effectively leverage Boc-protected morpholines in their drug discovery endeavors.

References

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. EP2516408A1 - Process for the preparation of linezolid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 10. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 12. Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chempep.com [chempep.com]

- 14. Caco-2 Permeability | Evotec [evotec.com]

- 15. enamine.net [enamine.net]

The Genesis of a Chiral Building Block: A Technical History of tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate

For Immediate Release

Macclesfield, UK and Global Research Centers – A cornerstone chiral building block in modern drug discovery, tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate, owes its existence to foundational research in asymmetric synthesis dating back to the mid-1980s. This versatile intermediate, prized for its role in constructing complex, stereochemically defined molecules, emerged from the strategic chemical manipulation of the simple amino acid, L-serine. This technical guide traces the discovery and historical development of this important morpholine derivative, providing detailed experimental protocols and insights for researchers, scientists, and drug development professionals.

Introduction

This compound, also known by synonyms such as (S)-N-Boc-3-hydroxymethylmorpholine, is a key intermediate in pharmaceutical and organic synthesis. Its structure combines a morpholine ring, a chiral center with a defined (S)-configuration, a reactive hydroxymethyl group, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This combination of features makes it an ideal starting material for the synthesis of a wide array of biologically active compounds. This whitepaper details the pioneering work that led to the synthesis of its core chiral structure and the subsequent development of the N-Boc protected final compound.

The Foundational Synthesis of the Chiral Precursor: (S)-3-(hydroxymethyl)morpholine

The story of this compound begins with the seminal work of George R. Brown, Alan J. Foubister, and Brian Wright at ICI Pharmaceuticals Division in Macclesfield, UK. In their 1985 publication in the Journal of the Chemical Society, Perkin Transactions 1, they detailed a robust method for the chiral synthesis of 3-substituted morpholines starting from serine enantiomers.[1][2] This work laid the groundwork for accessing the key chiral morpholine backbone.

The synthetic strategy, as later confirmed and utilized in subsequent research, involves a multi-step process starting from the naturally occurring amino acid L-serine (to produce the (R)-enantiomer of the morpholine) or D-serine (for the (S)-enantiomer as required for the title compound's precursor, though the 1985 paper focuses on L-serine). A 2019 publication in the Journal of Medicinal Chemistry provides a clear illustration of this synthetic pathway, citing the original 1985 work.[2]

Experimental Protocol for the Synthesis of (S)-morpholin-3-ylmethanol (Precursor)

The following protocol is based on the synthetic route described by Brown, Foubister, and Wright and referenced in subsequent literature.[2]

Step 1: N-Benzylation of (R)-Serine The amino group of (R)-serine is first protected, typically with a benzyl group, to prevent unwanted side reactions during the subsequent cyclization step.[2]

Step 2: Ring Closure to form the Morpholinone The N-benzyl-(R)-serine is reacted with chloroacetyl chloride to facilitate ring closure, forming (R)-4-benzyl-5-oxomorpholine-3-carboxylic acid.[2]

Quantitative Data:

| Intermediate | Yield |

|---|

| (R)-4-benzyl-5-oxomorpholine-3-carboxylic acid | 71%[2] |

Step 3: Reduction of the Morpholinone The carboxylic acid and the amide carbonyl of the morpholinone ring are then reduced. This is typically achieved using a reducing agent such as a borane-dimethyl sulfide complex in tetrahydrofuran (THF).[2]

Quantitative Data:

| Product of Reduction | Yield |

|---|

| (R)-4-benzylmorpholin-3-yl)methanol | 82%[2] |

Step 4: Deprotection The final step in the synthesis of the precursor is the removal of the N-benzyl protecting group. This is accomplished through hydrogenolysis, using palladium on charcoal (Pd/C) as a catalyst under a hydrogen atmosphere, to yield (S)-morpholin-3-ylmethanol.[2]

The logical workflow for the synthesis of the chiral precursor is illustrated in the following diagram.

The Advent of the N-Boc Protected Intermediate

While the synthesis of the chiral precursor was established in 1985, the introduction of the N-Boc protecting group to create this compound became a crucial step for its application in multi-step organic synthesis, particularly in drug discovery. The Boc group provides a stable yet readily cleavable protection for the morpholine nitrogen, allowing for selective reactions at other sites of the molecule.

The first specific, documented synthesis of this compound is not readily apparent from a single seminal publication, as N-Boc protection is a widely used and standard chemical transformation. However, its emergence as a commercial and catalogued chemical with a specific CAS number (714971-28-5) points to its value and preparation for use as a building block in medicinal chemistry.

General Experimental Protocol for N-Boc Protection

The protection of the secondary amine of (S)-3-(hydroxymethyl)morpholine is typically achieved using di-tert-butyl dicarbonate (Boc₂O). This is a standard and high-yielding reaction in organic chemistry.

Step 1: Reaction with Di-tert-butyl dicarbonate (S)-3-(hydroxymethyl)morpholine is dissolved in a suitable solvent, such as dichloromethane or a biphasic system with water. Di-tert-butyl dicarbonate is added, often in the presence of a mild base like sodium bicarbonate, to neutralize the acid formed during the reaction. The reaction proceeds at room temperature to yield the desired N-Boc protected product.

The workflow for the N-Boc protection is shown below.

Physicochemical Properties and Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 714971-28-5 |

| Molecular Formula | C₁₀H₁₉NO₄ |

| Molecular Weight | 217.26 g/mol [3] |

| Appearance | Colorless to off-white solid |

| Solubility | Soluble in organic solvents, sparingly soluble in water |

Applications in Drug Discovery and Medicinal Chemistry

Conclusion

The discovery and development of this compound is a testament to the power of fundamental research in asymmetric synthesis. The pioneering work of Brown, Foubister, and Wright in the 1980s provided the essential chiral precursor from a readily available starting material. The subsequent application of the standard N-Boc protection strategy transformed this chiral alcohol into a valuable and widely used building block for the pharmaceutical industry. Its history underscores the importance of developing robust methods for creating stereochemically pure intermediates to fuel the engine of modern drug discovery.

References

- 1. Chiral synthesis of 3-substituted morpholines via serine enantiomers and reductions of 5-oxomorpholine-3-carboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 1514267 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chiral Morpholines: Versatile Building Blocks in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine scaffold is a privileged heterocyclic motif frequently incorporated into a wide range of biologically active molecules and approved pharmaceuticals.[1] Its inherent properties, such as improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles, make it an attractive component in medicinal chemistry.[1] The introduction of chirality into the morpholine ring further expands its utility, allowing for precise three-dimensional arrangements of substituents that can lead to enhanced potency and selectivity for biological targets.[2] This technical guide provides a comprehensive overview of chiral morpholines as essential building blocks in drug discovery and development, focusing on their asymmetric synthesis, providing detailed experimental protocols, and illustrating their role in modulating key signaling pathways.

Asymmetric Synthesis of Chiral Morpholines

The enantioselective synthesis of chiral morpholines is a critical aspect of their application in drug development. Several powerful strategies have been developed to access these valuable compounds with high levels of stereocontrol.

Asymmetric Hydrogenation of Dehydromorpholines

A highly efficient method for the synthesis of 2-substituted chiral morpholines is the asymmetric hydrogenation of dehydromorpholines.[3] This approach utilizes a chiral catalyst, often a rhodium complex with a chiral bisphosphine ligand, to achieve high yields and excellent enantioselectivities.[4]

Quantitative Data for Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines [5]

| Entry | Substrate (R group) | Yield (%) | ee (%) |

| 1 | Phenyl | >99 | 92 |

| 2 | 4-Fluorophenyl | >99 | 92 |

| 3 | 4-Chlorophenyl | >99 | 93 |

| 4 | 4-Bromophenyl | >99 | 93 |

| 5 | 4-(Trifluoromethyl)phenyl | >99 | 94 |

| 6 | 3-Methoxyphenyl | >99 | 94 |

| 7 | 2-Naphthyl | >99 | 93 |

| 8 | 2-Thienyl | 98 | 85 |

| 9 | Isopropyl | >99 | 81 |

| 10 | Cyclohexyl | >99 | 91 |

Experimental Protocol: Asymmetric Hydrogenation of 2-Phenyl-3,4-dihydro-2H-1,4-oxazine [5]

Materials:

-

2-Phenyl-3,4-dihydro-2H-1,4-oxazine (1.0 eq)

-

[Rh(cod)₂]SbF₆ (0.01 eq)

-

(R,R,R)-SKP ligand (0.0105 eq)

-

Dichloromethane (DCM), anhydrous

-

Hydrogen gas (H₂)

Procedure:

-

In a nitrogen-filled glovebox, a solution of [Rh(cod)₂]SbF₆ and the (R,R,R)-SKP ligand in DCM is stirred for 20 minutes.

-

The substrate, 2-phenyl-3,4-dihydro-2H-1,4-oxazine, is added to the catalyst solution.

-

The reaction mixture is transferred to a stainless-steel autoclave.

-

The autoclave is purged with hydrogen gas three times and then pressurized to 30 atm of H₂.

-

The reaction is stirred at room temperature for 24 hours.

-

After releasing the pressure, the solvent is removed under reduced pressure.

-

The residue is purified by flash chromatography on silica gel to afford the chiral 2-phenylmorpholine.

Synthesis from Chiral Amino Alcohols

Chiral amino alcohols are readily available starting materials that can be converted to chiral morpholines through various synthetic strategies. One common approach involves the N-alkylation of the amino alcohol followed by a cyclization step.

Quantitative Data for Synthesis of cis-3,5-Disubstituted Morpholines from Chiral Amino Alcohols [6]

| Entry | Amino Alcohol Precursor | R¹ Group | Yield (%) |

| 1 | (R)-Phenylglycinol | 4-methoxyphenyl | 75 |

| 2 | (R)-Phenylglycinol | 4-(trifluoromethyl)phenyl | 72 |

| 3 | (S)-Valinol | 4-methoxyphenyl | 78 |

| 4 | (S)-Valinol | 4-chlorophenyl | 71 |

| 5 | (S)-Leucinol | 4-methoxyphenyl | 80 |

Experimental Protocol: Synthesis of (3R,5R)-3-benzyl-5-phenylmorpholine [6]

Materials:

-

(R)-2-(allyloxy)-1-phenylethan-1-amine (1.0 eq)

-

Bromobenzene (1.2 eq)

-

Pd(OAc)₂ (0.02 eq)

-

(o-biphenyl)P(t-Bu)₂ (0.04 eq)

-

NaO-t-Bu (2.1 eq)

-

Toluene, anhydrous

Procedure:

-

A Schlenk tube is charged with Pd(OAc)₂, (o-biphenyl)P(t-Bu)₂, and NaO-t-Bu.

-

The tube is evacuated and backfilled with argon.

-

Toluene, (R)-2-(allyloxy)-1-phenylethan-1-amine, and bromobenzene are added.

-

The reaction mixture is heated to 100 °C for 24 hours.

-

The reaction is cooled to room temperature and quenched with water.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

-

The crude product is purified by flash chromatography to yield the desired morpholine.

Chiral Morpholines in Drug Action: Signaling Pathways

The precise three-dimensional structure of chiral morpholines allows them to interact with high specificity with biological targets, thereby modulating their function. This is exemplified by several marketed drugs.

Reboxetine and the Norepinephrine Transporter

Reboxetine is a selective norepinephrine reuptake inhibitor (SNRI) used for the treatment of depression.[7] Its therapeutic effect is derived from its ability to block the norepinephrine transporter (NET), leading to an increase in the concentration of norepinephrine in the synaptic cleft.[8]

Caption: Mechanism of action of Reboxetine.

Dopamine D4 Receptor Antagonists

Chiral morpholines are also key components of selective antagonists for the dopamine D4 receptor, a target for various central nervous system disorders.[9] These antagonists block the binding of dopamine to the D4 receptor, thereby modulating downstream signaling pathways.[9]

Caption: Dopamine D4 receptor antagonist mechanism.

Chiral Morpholines in the Drug Development Workflow

The integration of chiral morpholines into the drug development process follows a structured workflow, from initial design to clinical application. The chirality of these building blocks is a critical consideration at each stage.[10]

Caption: Chiral drug development workflow.

Conclusion

Chiral morpholines are indispensable building blocks in the arsenal of medicinal chemists. Their unique structural and physicochemical properties, combined with the ability to introduce stereocenters with high precision, have led to their incorporation in numerous successful drugs. The continued development of novel and efficient asymmetric syntheses for these scaffolds will undoubtedly fuel the discovery of the next generation of therapeutics for a wide range of diseases. This guide provides a foundational understanding for researchers and professionals in the field, highlighting the critical role of chiral morpholines in advancing modern drug discovery.

References

- 1. Chirality in Drug Design: A Comprehensive Guide [mindmapai.app]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]

- 6. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Selective Norepinephrine Reuptake Inhibitor Antidepressant Reboxetine: Pharmacological and Clinical Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are D4 receptor antagonists and how do they work? [synapse.patsnap.com]

- 10. lifechemicals.com [lifechemicals.com]

An In-depth Technical Guide on the Spectroscopic Characterization of tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted data, general experimental protocols derived from closely related compounds, and a standardized workflow for its characterization.

Introduction

This compound is a chiral morpholine derivative. The morpholine scaffold is a key structural motif in numerous biologically active compounds and approved drugs, valued for its favorable physicochemical properties. The Boc-protecting group makes this molecule a versatile intermediate in multi-step organic syntheses, particularly in the development of novel pharmaceutical agents. Accurate spectroscopic characterization is critical to confirm its identity, purity, and structure during and after its synthesis. This guide outlines the expected spectroscopic data and provides detailed, representative experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound (Molecular Formula: C₁₀H₁₉NO₄), the expected monoisotopic mass is 217.1314 g/mol .

Table 1: Predicted Mass Spectrometry Data

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 218.1387 |

| [M+Na]⁺ | 240.1206 |

| [M+K]⁺ | 256.0946 |

| [M+NH₄]⁺ | 235.1652 |

Data is based on computational predictions for this compound.

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. Below are the expected chemical shifts for ¹H and ¹³C NMR, based on the analysis of similar Boc-protected morpholine derivatives.

Table 2: Expected ¹H NMR Spectral Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C(CH₃)₃ | ~1.45 | Singlet | N/A |

| Morpholine Protons | 3.20 - 4.00 | Multiplets | - |

| CH₂OH | ~3.50 - 3.70 | Multiplet | - |

| OH | Broad Singlet | - |

Note: Spectra are typically recorded in CDCl₃ or DMSO-d₆. The morpholine ring protons will exhibit complex splitting patterns due to diastereotopicity.

Table 3: Expected ¹³C NMR Spectral Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C(CH₃)₃ | ~28.4 |

| C (CH₃)₃ | ~80.0 |

| Morpholine CH₂ | ~44.0, ~67.0 |

| Morpholine CH | ~55.0 |

| CH₂OH | ~63.0 |

| C=O (carbamate) | ~155.0 |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of this compound. These protocols are based on standard practices for similar organic molecules and should be optimized as needed.

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)

-

NMR tube (5 mm)

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of deuterated solvent inside a clean, dry vial.

-

Transfer: Transfer the solution to an NMR tube.

-

Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire a ¹H NMR spectrum. A standard acquisition may involve 16-32 scans.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.

-

-

Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample (1-2 mg)

-

FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Cleaning solvent (e.g., isopropanol) and lint-free wipes

Procedure:

-

Background Scan: Clean the ATR crystal with isopropanol and a lint-free wipe. Record a background spectrum to subtract atmospheric H₂O and CO₂ signals.[1]

-

Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal.[1]

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.[1]

-

Data Analysis: The software will automatically perform the Fourier transform and background subtraction.[1] Identify the characteristic absorption bands corresponding to the functional groups (e.g., O-H, C-H, C=O, C-O).

Objective: To confirm the molecular weight of the compound.

Materials:

-

This compound sample (~1 mg)

-

HPLC-grade solvent (e.g., methanol or acetonitrile)

-

Mass Spectrometer (e.g., ESI-QTOF or ESI-Triple Quadrupole)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like methanol.

-

Method Setup: Set up the electrospray ionization (ESI) source in positive ion mode. Typical parameters include a flow rate of 5-10 µL/min, a capillary voltage of 3-4 kV, and a drying gas temperature of 200-300 °C.[2]

-

Infusion and Acquisition: Infuse the sample solution directly into the mass spectrometer. Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).

-

Data Analysis: Identify the m/z values corresponding to the protonated molecule [M+H]⁺ and other common adducts like [M+Na]⁺ to confirm the molecular weight.

Workflow Visualization

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a synthesized organic compound like this compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Safety and Handling of tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling procedures for tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate (CAS No. 714971-28-5). The information compiled is intended to ensure its safe use in a laboratory and research environment. Data from structurally similar isomers have been included to provide a thorough safety profile.

Chemical Identification and Physical Properties

This section details the basic chemical and physical properties of the compound and its related isomers.

| Property | Data | Source Isomer/Compound |

| Molecular Formula | C₁₀H₁₉NO₄ | (3S), (3R), (2S), (2R) |

| Molecular Weight | 217.26 g/mol | (3S), (3R), (2S), (2R)[1][2][3] |

| CAS Number | 714971-28-5 | This compound[4] |

| Appearance | White powder | (2R)-isomer[3] |

| Melting Point | 60-62 °C | (2S)-isomer[2] |

| Boiling Point | 321 °C | (2R)-isomer[3] |

| Density | 1.118 g/cm³ | (2S)-isomer[2] |

| Solubility | Slightly soluble in water. | (2S)-isomer[2] |

Hazard Identification and GHS Classification

Safety data for close structural isomers indicate potential hazards. Users should handle this compound with the assumption that it possesses similar properties. The following table summarizes the GHS classification based on available data for related compounds.

| Hazard Class | GHS Classification | Hazard Statement | Signal Word | Pictogram |

| Acute Oral Toxicity | Acute Tox. 3 | H301: Toxic if swallowed | Danger | pericolo |

| Skin Corrosion/Irritation | Skin Irrit. 2 | H315: Causes skin irritation | Warning | punto esclamativo |

| Eye Damage/Irritation | Eye Irrit. 2A | H319: Causes serious eye irritation | Warning | punto esclamativo |

| Target Organ Toxicity | STOT SE 3 | H335: May cause respiratory irritation | Warning | punto esclamativo |

Data compiled from reports on tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate and other structural isomers.[1][5]

Safe Handling and Experimental Protocols

Adherence to strict laboratory protocols is essential when working with this compound.

General Handling Protocol:

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5] Facilities should be equipped with an eyewash station and a safety shower.

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes chemical-resistant gloves (e.g., nitrile), a lab coat, and ANSI-approved safety goggles or a face shield.[5]

-

Dispensing: When weighing or transferring the solid, minimize the generation of dust. Use a spatula and handle it carefully.

-

Solution Preparation: When dissolving the compound, add the solid slowly to the solvent to avoid splashing.

-

Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[5] Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances.[5]

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure.

| Exposure Route | First Aid Measures |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |

| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5][6] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[5][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[5][7] |

Fire-Fighting and Disposal

| Aspect | Procedure |

| Fire-Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as suitable extinguishing media.[6] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. |

| Disposal | Dispose of waste contents and containers in accordance with local, regional, and national regulations. The material should be sent to an approved waste disposal plant.[5] |

Personal Protective Equipment (PPE) Summary

The following table provides a quick reference for the necessary personal protective equipment.

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or goggles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile), lab coat, and closed-toe shoes. |

| Respiratory Protection | Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or for prolonged exposure. |

Logical Workflow for Safe Handling

The following diagram illustrates the standard workflow for handling this compound in a research setting.

References

- 1. tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 1514267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. chembk.com [chembk.com]

- 4. CAS # 714971-28-5, this compound, (S)-3-Hydroxymethylmorpholine-4-carboxylic acid tert-butyl ester - chemBlink [chemblink.com]

- 5. aksci.com [aksci.com]

- 6. lookchem.com [lookchem.com]

- 7. staging.keyorganics.net [staging.keyorganics.net]

The Morpholine Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold, a simple six-membered heterocyclic ether amine, has emerged as a "privileged structure" in medicinal chemistry. Its unique combination of physicochemical properties, synthetic accessibility, and favorable metabolic profile has cemented its role as a crucial building block in a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the morpholine scaffold, detailing its core properties, its incorporation in approved pharmaceuticals, relevant experimental protocols, and its influence on critical biological pathways.

Physicochemical Properties: The Foundation of Versatility

The morpholine ring's utility in drug design is largely attributed to its advantageous physicochemical characteristics. Its pKa, typically in the range of 8.4 to 9.2, allows it to be protonated at physiological pH, enhancing aqueous solubility and facilitating interactions with biological targets.[1][2][3] The presence of the ether oxygen atom also contributes to its polarity and ability to form hydrogen bonds, further improving its pharmacokinetic profile.[4]

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₉NO | [5] |

| Molecular Weight | 87.12 g/mol | [1] |

| pKa (conjugate acid) | 8.33 - 9.21 | [3][6] |

| logP (Octanol/Water) | -0.86 to -0.41 | [5][6] |

| Boiling Point | 126.0 - 130.0 °C | [6] |

| Melting Point | -7 to -5 °C | [6] |

| Solubility in Water | Miscible | [6] |

A Privileged Scaffold in Approved Therapeutics

The morpholine moiety is a key structural feature in numerous FDA-approved drugs across a wide range of therapeutic areas, from infectious diseases to oncology and central nervous system disorders.[7] Its presence often improves a drug's metabolic stability, bioavailability, and target engagement.[7]

| Drug Name (Trade Name) | Therapeutic Area | Mechanism of Action | Quantitative Data | Reference(s) |

| Linezolid (Zyvox) | Antibacterial | Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. | IC₅₀: 0.3 µg/mL (S. aureus) | [8][9] |

| Gefitinib (Iressa) | Oncology | Inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. | IC₅₀: 26 - 57 nM (EGFR kinase) | [10][11] |

| Aprepitant (Emend) | Antiemetic | Neurokinin 1 (NK₁) receptor antagonist. | pKa: 9.7 | [12] |

| Timolol (Timoptic) | Glaucoma, Hypertension | Non-selective beta-adrenergic receptor blocker. | pKa: 9.21 | [3] |

| Reboxetine (Edronax) | Antidepressant | Selective norepinephrine reuptake inhibitor. | Molecular Weight: 313.4 g/mol | [13] |

Experimental Protocols: Synthesis and Biological Evaluation

The synthesis of morpholine-containing compounds can be achieved through various routes. Below are representative protocols for the synthesis of a key intermediate and a common biological evaluation assay.

Synthesis of 4-(4-aminophenyl)morpholin-3-one

This protocol describes the reduction of a nitro-substituted precursor to yield a key intermediate for the synthesis of anticoagulants like Rivaroxaban.

Materials:

-

4-(4-nitrophenyl)morpholin-3-one

-

Palladium on activated carbon (5%)

-

Water

-

Ethyl acetate

-

Hydrogen gas

Procedure:

-

Suspend 6.7 g of 4-(4-nitrophenyl)morpholin-3-one in 60 g of water in a Parr pressure apparatus.

-

Add 340 mg of a 5% palladium on activated charcoal catalyst to the suspension.

-

Heat the mixture with stirring to 90 °C under a hydrogen pressure of 8 bar.

-

Monitor the reaction progress by conversion controls. The reaction is typically complete after 1.5 to 2 hours.

-

After completion, cool the mixture to room temperature and depressurize the apparatus.

-

Mix the resulting suspension with 100 ml of ethyl acetate.

-

Remove the palladium on carbon catalyst by filtration.

-

Concentrate the filtrate under reduced pressure and recrystallize the product from ethanol to yield 4-(4-aminophenyl)morpholin-3-one.[14][15]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cells in culture

-

Test compound (e.g., a morpholine-containing drug)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Following the incubation period, add 10-20 µL of MTT solution to each well.

-

Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader. The intensity of the color is proportional to the number of viable cells.[16][17]

Signaling Pathways and Mechanisms of Action

The morpholine scaffold is a component of drugs that modulate a variety of critical signaling pathways. The following diagrams illustrate the mechanism of action for a morpholine-containing anticancer agent and an antidepressant.

Caption: PI3K/mTOR signaling pathway inhibited by Gefitinib.

Caption: Mechanism of action of Reboxetine.

Representative Synthetic Workflow